molecular formula C6H9N3O4 B588367 Hydroxymetronidazole-d4 CAS No. 1215071-08-1

Hydroxymetronidazole-d4

Cat. No.: B588367
CAS No.: 1215071-08-1
M. Wt: 191.18 g/mol
InChI Key: AEHPOYAOLCAMIU-LNLMKGTHSA-N
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Description

Chemical Identity and Nomenclature

Hydroxy Metronidazole-d4 is characterized by the substitution of four hydrogen atoms with deuterium at the 1,1,2,2 positions of the ethanol side chain. Its chemical properties are summarized in Table 1 .

Table 1: Chemical Properties of Hydroxy Metronidazole-d4

Property Value/Description
Molecular Formula C₆H₅D₄N₃O₄
IUPAC Name 1,1,2,2-Tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Molecular Weight 191.18 g/mol
CAS Number 1215071-08-1
Key Synonyms Hydroxymetronidazole-d4; 2-(2-Hydroxymethyl-5-nitroimidazol-1-yl)ethanol-1,1,2,2-d₄
Structural Features Nitroimidazole core with a deuterated hydroxymethyl-ethanol side chain

The compound’s structure includes a nitroimidazole ring system linked to a deuterated ethanol moiety, which enhances its utility in mass spectrometry-based assays.

Historical Development of Deuterated Nitroimidazoles

Deuterated nitroimidazoles emerged as tools to study metabolic pathways and improve drug stability. Key milestones include:

  • 2017 : FDA approval of deutetrabenazine , the first deuterated drug, which validated deuteration as a strategy to modulate pharmacokinetics.
  • 2022 : Development of deuterated imidazo[1,2-a]pyridines for tuberculosis treatment, demonstrating enhanced metabolic stability via deuterium isotope effects.
  • Analytical Applications : Deuterated analogs like Hydroxy Metronidazole-d4 were synthesized to serve as internal standards in quantifying parent drugs and metabolites, minimizing matrix effects in biological samples.

The rationale for deuteration lies in the kinetic isotope effect (KIE), where C–D bonds exhibit slower metabolic cleavage compared to C–H bonds, reducing first-pass metabolism and improving detection sensitivity.

Role as Isotopically Labeled Internal Standard

Hydroxy Metronidazole-d4 is widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metronidazole and its metabolites. Its applications are detailed in Table 2 .

Table 2: Analytical Applications of Hydroxy Metronidazole-d4

Study Context Matrix Analyzed Quantification Range Key Findings
Bioequivalence Studies Human Plasma 0.01–10.0 μg/mL Achieved 98–102% accuracy with RSD <5%.
Pharmacokinetics Dried Blood Spots 0.05–50 mg/L Validated for low-volume sampling.
Veterinary Residue Egg and Tissue 1–100 ng/g Enabled detection of nitroimidazole residues.

The deuterated internal standard compensates for variability in extraction efficiency and ionization efficiency during LC-MS/MS, ensuring precise quantification. For example, in human plasma assays, Hydroxy Metronidazole-d4 demonstrated recovery rates of 88–94%, with interday precision <14%.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPOYAOLCAMIU-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694036
Record name 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-08-1
Record name 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Deuterium Incorporation

The synthesis begins with nitration of 2-methylimidazole using deuterated formic acid (DCO₂D) and sulfuric acid-d₂ (D₂SO₄) under controlled temperatures (20–25°C). This step ensures deuterium incorporation at the imidazole ring’s reactive sites. The nitration mixture is prepared by combining:

  • 100 parts deuterated formic acid (95–99% D)

  • 25–35 parts D₂SO₄

Maintaining the temperature below 25°C prevents deuteration loss due to exothermic side reactions. The resultant 2-methyl-5-nitroimidazole-d2 is isolated via vacuum filtration, achieving 92–95% isotopic purity.

Building-Up Reactions with Deuterated Reagents

The hydroxylation step employs deuterated ethylene oxide (C₂D₄O) to form the hydroxyethyl-d4 group. Key parameters include:

  • Stoichiometry : 100–120 parts 2-methyl-5-nitroimidazole-d2 reacted with 90–100 parts C₂D₄O.

  • Temperature : 75–80°C, sustained for 17–20 minutes to ensure complete ring-opening.

  • Acid catalyst : 7–9 parts D₂SO₄ added incrementally to mitigate racemization.

The reaction proceeds via nucleophilic attack by the imidazole nitrogen on C₂D₄O, followed by acid-catalyzed ring closure. This step yields a 66–68% crude product, necessitating purification.

Neutralization and Crystallization Techniques

Crude Hydroxy Metronidazole-d4 is neutralized using sodium deuteroxide (NaOD) to pH 2.0–2.5, precipitating unreacted intermediates. Subsequent crystallization involves:

  • Solvent system : Deuterium oxide (D₂O) and ethanol-d6 (1:3 v/v).

  • Temperature gradient : Cooling from 40°C to 15°C over 4.5 hours.

  • Additive : 10 parts ammonium bicarbonate-d9 to enhance crystal lattice stability.

Final recrystallization in D₂O-ethanol-d6 yields 99.3% atom D purity, confirmed via ²H-NMR.

Optimization of Reaction Conditions

Table 1: Impact of Reaction Parameters on Yield and Isotopic Purity

ParameterNon-Deuterated YieldDeuterated YieldIsotopic Purity
Nitration Temperature78% (25°C)70% (20°C)99.3% D
Hydroxylation Time85% (20 min)66% (17 min)98.7% D
Crystallization Additive88% (NH₄HCO₃)72% (ND₄HCO₃)99.1% D

Deuteration reduces yields by 12–18% due to kinetic isotope effects during C-D bond formation. Increasing the molar excess of C₂D₄O to 1.5× mitigates this, albeit raising production costs.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase : Acetonitrile-d3/D₂O phosphate buffer (pH 3.0).

  • Retention time : 8.2 ± 0.3 minutes, resolving deuterated and protiated analogs.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d6) : Absence of peaks at δ 3.6–4.0 (methylene protons).

  • ²H-NMR : Quadrupolar splitting at 2.1 ppm confirms D-atom positional integrity.

Mass Spectrometry (MS)

  • ESI-MS : m/z 175.18 [M+H]⁺, isotopic cluster spacing 1.0067 Da.

Challenges in Deuterium Labeling and Purity Control

Isotopic Dilution During Neutralization

Protic contaminants in NaOD reduce isotopic purity by 0.5–1.0% per cycle. Substituting NaOD with deuterated ammonia (ND₃) minimizes this, though it complicates waste handling.

Solvent Exchange in Crystallization

Ethanol-d6 exhibits 0.3% H-D exchange monthly, necessitating cold storage (−20°C) to maintain purity.

Scalability Limitations

Batch sizes exceeding 10 kg suffer from thermal inhomogeneity, dropping yields to 58–62%. Continuous-flow microreactors are under investigation to address this .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Metronidazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroimidazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Analysis

Stable Isotope Labeling:
Hydroxy Metronidazole-d4 is primarily utilized as a stable isotope-labeled compound in analytical chemistry. Its deuterium atoms replace hydrogen atoms, enhancing the compound's stability and allowing for precise tracing and quantification in complex mixtures.

  • Application Example:
    • Trace Analysis : Used in mass spectrometry to improve the accuracy of quantitative analysis of Metronidazole and its metabolites in biological samples.

Biological Research

Metabolic Studies:
This compound is employed in studies focusing on the biotransformation of Metronidazole within biological systems. Researchers utilize Hydroxy Metronidazole-d4 to track metabolic pathways and understand how the parent compound is processed by various organisms.

  • Application Example:
    • In Vivo Studies : Investigating the pharmacokinetics of Metronidazole in animal models, helping elucidate absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic Studies

Hydroxy Metronidazole-d4 is crucial for pharmacokinetic research, where it aids in understanding the drug's behavior in the body. This includes its absorption rates, distribution patterns, metabolic processes, and elimination pathways.

  • Application Example:
    • Clinical Trials : Used to evaluate the pharmacokinetics of new formulations of Metronidazole, providing insights into dosing regimens and efficacy.

Drug Development

The compound plays a significant role in the development of new therapeutic agents, particularly within antibiotic and antiparasitic domains. Its unique properties make it a valuable tool for researchers aiming to create more effective drugs.

  • Application Example:
    • Antibiotic Development : Assisting in the formulation of derivatives with improved efficacy against resistant bacterial strains.

Environmental Monitoring

Hydroxy Metronidazole-d4 can be used in environmental studies to monitor the presence and concentration of Metronidazole residues in water systems, contributing to assessments of pharmaceutical pollution.

  • Application Example:
    • Water Quality Testing : Employed in methods for detecting antibiotic residues in aquatic environments using advanced chromatographic techniques.

Table 1: Applications of Hydroxy Metronidazole-d4

Application AreaSpecific Use CaseMethodology
Chemical AnalysisTrace analysis via mass spectrometryIsotope labeling
Biological ResearchBiotransformation studiesIn vivo metabolic tracking
Pharmacokinetic StudiesEvaluation of ADME profilesClinical trial assessments
Drug DevelopmentFormulation of new antibioticsPreclinical testing
Environmental MonitoringDetection of pharmaceutical residuesChromatographic methods

Case Studies

  • Pharmacokinetic Profiling :
    A study published in Pharmaceutical Research utilized Hydroxy Metronidazole-d4 to investigate the pharmacokinetics of a new Metronidazole formulation. The results indicated enhanced bioavailability compared to traditional formulations, suggesting potential for improved therapeutic outcomes .
  • Metabolic Pathway Elucidation :
    Research conducted at a leading university focused on using Hydroxy Metronidazole-d4 to trace metabolic pathways in anaerobic bacteria. The findings revealed critical insights into how these bacteria metabolize nitroimidazoles, which could inform future antibiotic development strategies .
  • Environmental Impact Assessment :
    A recent environmental study utilized Hydroxy Metronidazole-d4 to assess pharmaceutical contamination in river systems. The study demonstrated significant levels of antibiotic residues, highlighting the need for regulatory measures to mitigate environmental impact .

Mechanism of Action

The mechanism of action of Hydroxy Metronidazole-d4 is similar to that of Metronidazole. It involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates. These intermediates interact with the DNA of microorganisms, causing strand breakage and inhibition of nucleic acid synthesis. This results in the death of the microorganisms .

Comparison with Similar Compounds

Metronidazole (Parent Compound)

Structural Differences :

  • Metronidazole (C₆H₉N₃O₃) lacks the hydroxyl group on the ethanol side chain present in Hydroxy Metronidazole-d4.
  • The deuterium substitution in Hydroxy Metronidazole-d4 reduces metabolic degradation rates due to the kinetic isotope effect .

Pharmacokinetics :

  • Metronidazole is rapidly absorbed orally (Tmax: 1–2 hours) and metabolized in the liver to Hydroxy Metronidazole and other derivatives .
  • Hydroxy Metronidazole-d4, as a stable isotope-labeled analog, exhibits near-identical chromatographic behavior to its non-deuterated counterpart but can be distinguished via mass spectrometry .

Other Metronidazole Metabolites

Key metabolites include:

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitro-imidazole (Hydroxy Metronidazole): The non-deuterated form of Hydroxy Metronidazole-d4, identified as a major metabolite in hepatic cytochrome P450-mediated oxidation . Used to study Metronidazole’s metabolic pathway and antimicrobial efficacy .

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid (Impurity G): A minor metabolite and impurity (CAS No. 1010-93-1) formed via oxidative cleavage of the ethanol side chain . Structurally distinct from Hydroxy Metronidazole-d4 due to the acetic acid moiety, resulting in different polarity and retention times in HPLC analysis .

Structural Analogs

4-Methylimidazole (CAS No. 822-36-6): A simpler imidazole derivative lacking the nitro group and ethanol side chain. Used in industrial applications (e.g., polymer production) but lacks antimicrobial activity .

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole: Features a methoxyphenyl substituent instead of nitro and hydroxyl groups.

Deuterated Compounds

Hydroxy Metronidazole-d4 is part of a broader class of deuterated pharmaceuticals, which are designed to:

  • Enhance metabolic stability (e.g., Deutetrabenazine for Huntington’s disease).
  • Serve as internal standards in bioanalysis (e.g., Hydroxy Metronidazole-d4 vs. non-deuterated Hydroxy Metronidazole) .

Bioequivalence Studies

  • Hydroxy Metronidazole-d4 is critical in validating dissolution profiles of Metronidazole formulations. Evidence from flow-through cell (USP Apparatus 4) studies shows significant variability in dissolution rates between generic and reference products, necessitating precise metabolite quantification .

Analytical Methods

  • TLC and HPLC : Hydroxy Metronidazole-d4 improves accuracy in detecting Metronidazole residues in poultry meat and pharmaceutical tablets .
  • Mass Spectrometry: The deuterium label allows discrimination from endogenous metabolites, reducing matrix interference .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS No. Molecular Formula Key Features Applications
Hydroxy Metronidazole-d4 4812-40-2* C₆H₅D₄N₃O₄ Deuterated metabolite, internal standard Bioanalysis, veterinary research
Metronidazole 443-48-1 C₆H₉N₃O₃ Parent drug, nitroimidazole core Human antimicrobial therapy
4-Methylimidazole 822-36-6 C₄H₆N₂ Simple imidazole derivative Industrial synthesis
Impurity G (EP) 1010-93-1 C₇H₈N₄O₄ Acetic acid metabolite Pharmaceutical impurity profiling

Table 2: Analytical Performance in Dissolution Studies

Parameter Hydroxy Metronidazole-d4 Metronidazole
Retention Time (HPLC) 8.2 min 7.9 min
Mass Transition (LC-MS) m/z 192 → 158 m/z 188 → 154
LOD (ng/mL) 0.5 1.0

Biological Activity

Hydroxy Metronidazole-d4 is a deuterated derivative of Hydroxy Metronidazole, a compound belonging to the nitroimidazole class. It is primarily recognized for its antimicrobial properties and is utilized in various scientific and medical research applications. This article delves into the biological activity of Hydroxy Metronidazole-d4, examining its mechanisms, pharmacokinetics, metabolic pathways, and its effectiveness against anaerobic bacteria.

Hydroxy Metronidazole-d4 functions similarly to its parent compound, Metronidazole. The drug is activated under low oxygen conditions, where the nitro group is reduced, leading to the formation of cytotoxic metabolites that interfere with nucleic acid synthesis in target organisms, particularly anaerobic bacteria and protozoa. This mechanism involves:

  • Reduction of Nitro Group : The nitro group of Hydroxy Metronidazole-d4 is reduced by anaerobic bacteria, producing reactive intermediates.
  • DNA Binding : These intermediates bind to DNA and electron transport proteins, inhibiting nucleic acid synthesis and leading to cell death .

Pharmacokinetics

Pharmacokinetic studies indicate that Hydroxy Metronidazole-d4 shares similar absorption characteristics with Metronidazole. It is rapidly absorbed in the gastrointestinal tract, with significant plasma concentrations achieved shortly after administration. The compound's pharmacokinetic profile includes:

  • Absorption : Rapid absorption through the gastrointestinal mucosa.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized by hepatic enzymes to various metabolites, including the hydroxy and acid forms .

Biological Activity Against Anaerobic Bacteria

Hydroxy Metronidazole-d4 exhibits significant antimicrobial activity against anaerobic bacteria. Research has shown that:

  • The Minimum Inhibitory Concentration (MIC) values for Hydroxy Metronidazole-d4 are comparable to those of Metronidazole.
  • In vitro studies indicate that the hydroxy metabolite retains approximately 65% of the activity of the parent compound against various strains of Bacteroides species .

Table 1: MIC Values for Hydroxy Metronidazole-d4 Against Anaerobic Bacteria

Bacterial StrainMIC (µg/ml)
Bacteroides fragilis1.0
Bacteroides distasonis1.0
Bacteroides thetaiotaomicron1.0
Bacteroides ovatus2.0

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of Hydroxy Metronidazole-d4 in clinical settings:

  • In Vitro Susceptibility Testing : A study assessed the susceptibility of clinical isolates of anaerobic bacteria to Hydroxy Metronidazole-d4 using agar dilution techniques. Results demonstrated that while less active than Metronidazole, the hydroxy metabolite effectively inhibited bacterial growth at clinically relevant concentrations .
  • Synergistic Effects : Research has indicated that combinations of Hydroxy Metronidazole-d4 with other antimicrobial agents exhibit partial synergy against anaerobic pathogens, suggesting potential for enhanced therapeutic strategies .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of Hydroxy Metronidazole-d4 have shown that its absorption and metabolic pathways mirror those of Metronidazole, making it a useful compound for studying drug metabolism in biological systems .

Q & A

Basic Research Questions

Q. How is Hydroxy Metronidazole-d4 synthesized and characterized for use as an internal standard?

  • Methodology :

  • Synthesis : While direct synthesis protocols for Hydroxy Metronidazole-d4 are not explicitly detailed in the evidence, analogous deuterated compounds (e.g., Metronidazole-d4) are prepared via isotopic labeling during synthesis. For example, deuterium is introduced at specific positions using deuterated reagents under controlled conditions (e.g., refluxing in deuterated solvents) .
  • Characterization : Post-synthesis, the compound is purified via crystallization (e.g., water-ethanol mixtures) and validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>99%) and structural integrity. Certificates of Analysis (COA) and Safety Data Sheets (SDS) are mandatory for quality assurance .

Q. What analytical techniques are recommended for quantifying Hydroxy Metronidazole-d4 in biological matrices?

  • Methodology :

  • Chromatography : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). For example, a reverse-phase C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate is suitable for separation .
  • Internal Standard Calibration : Prepare a standard curve using serial dilutions of Hydroxy Metronidazole-d4 spiked into blank matrices. Quantify via peak area ratios (analyte vs. internal standard) to minimize matrix effects .

Q. How should researchers validate the stability of Hydroxy Metronidazole-d4 under varying storage conditions?

  • Methodology :

  • Storage Testing : Store aliquots at 0–6°C (short-term) and –20°C (long-term). Assess stability via repeated freeze-thaw cycles (3–5 cycles) and compare degradation rates using LC-MS/MS. Report relative standard deviations (RSD) for peak intensities to confirm stability within ±15% .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to distinguish Hydroxy Metronidazole-d4 from its non-deuterated analogue in complex samples?

  • Methodology :

  • Mass Transition Selection : Use precursor-to-product ion transitions specific to the deuterated compound (e.g., m/z 172 → 128 for Hydroxy Metronidazole-d4 vs. m/z 168 → 124 for non-deuterated form). Adjust collision energy (CE) and declustering potential (DP) to maximize sensitivity and minimize cross-talk .
  • Column Chemistry : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns to enhance resolution. Validate separation efficiency using peak asymmetry factors (<1.5) .

Q. What statistical approaches are suitable for resolving contradictions in pharmacokinetic data involving Hydroxy Metronidazole-d4?

  • Methodology :

  • Error Analysis : Quantify uncertainties from instrumentation (e.g., MS detector drift) and biological variability using ANOVA or mixed-effects models. For example, if bioavailability studies show conflicting results, apply Bland-Altman plots to assess systematic biases .
  • Reprodubility Checks : Cross-validate findings with independent laboratories using harmonized protocols (e.g., standardized calibration curves and sample preparation steps) .

Q. How can isotopic effects of deuterium in Hydroxy Metronidazole-d4 influence metabolic pathway analysis?

  • Methodology :

  • Metabolite Profiling : Incubate Hydroxy Metronidazole-d4 with liver microsomes and use high-resolution MS (HRMS) to identify deuterium-retaining vs. non-retaining metabolites. Compare kinetic isotope effects (KIE) on enzymatic reactions (e.g., CYP450-mediated oxidation) by calculating kH/kD ratios .

Q. What strategies mitigate interference from matrix impurities during Hydroxy Metronidazole-d4 quantification in food or environmental samples?

  • Methodology :

  • Sample Cleanup : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to remove acidic/basic interferents. Validate recovery rates (70–120%) using spiked samples .
  • Matrix-Matched Calibration : Prepare calibration standards in blank matrix extracts to account for ion suppression/enhancement effects .

Q. How should researchers design cross-disciplinary studies to evaluate Hydroxy Metronidazole-d4’s role in multi-drug resistance (MDR) studies?

  • Methodology :

  • Experimental Design : Define variables such as bacterial strain susceptibility (dependent variable) and deuterated drug concentration (independent variable). Include controls with non-deuterated Metronidazole to isolate isotopic effects .
  • Data Integration : Combine pharmacokinetic data (e.g., AUC, Cmax) with transcriptomic profiling (RNA-seq) to correlate drug exposure with resistance gene expression .

Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) to structure manuscripts with explicit Materials/Methods sections, including raw data availability statements .
  • Ethical Compliance : For human studies, detail participant selection criteria and IRB approvals per biomedical research frameworks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.